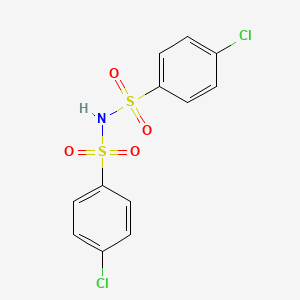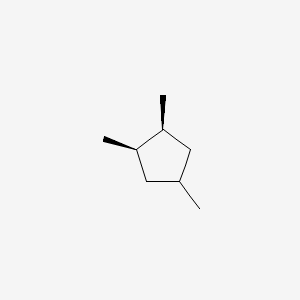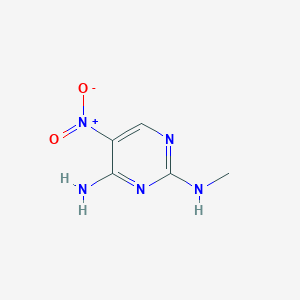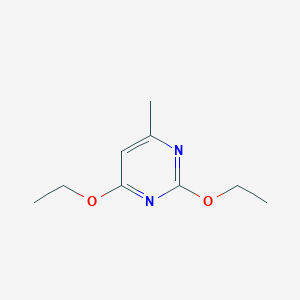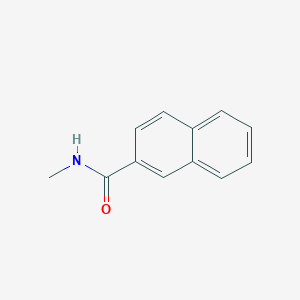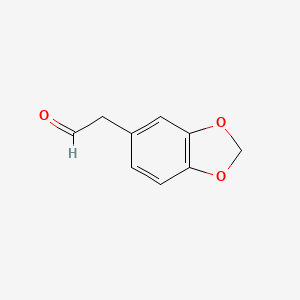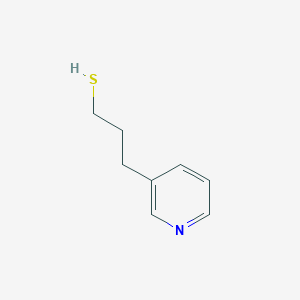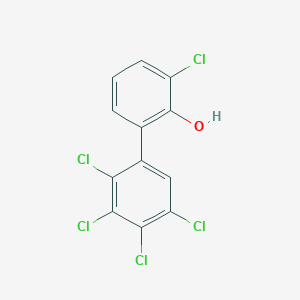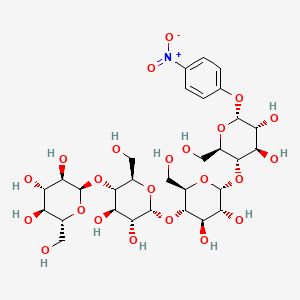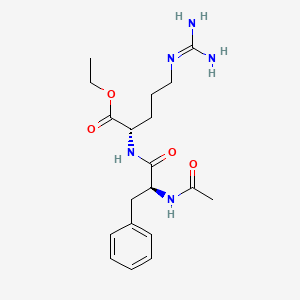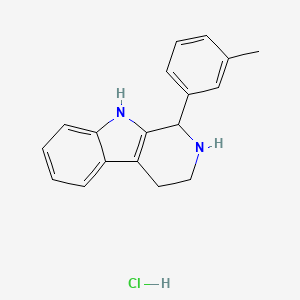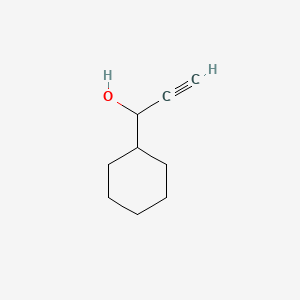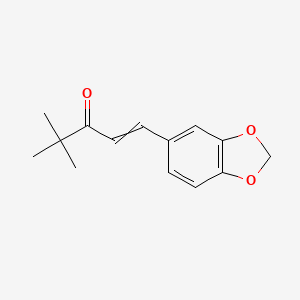![molecular formula C17H8F12N2O B1605647 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea CAS No. 3824-74-6](/img/structure/B1605647.png)
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea
Übersicht
Beschreibung
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, also known as BTFMU, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BTFMU is a white crystalline solid that is highly soluble in organic solvents such as dichloromethane and acetonitrile. This compound has been synthesized using various methods and has been found to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry
A key application of bis-urea compounds, including structures similar to 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, is in the formation of supramolecular assemblies. Shimizu et al. (2005) developed macrocyclic bis-ureas that predictably self-assemble into columnar structures through strong urea–urea hydrogen bonds and pi–stacking interactions. This self-assembly pattern offers a potential as supramolecular building blocks for creating materials with specific binding properties and specificity, such as tubular assemblies that can reversibly bind and exchange guest molecules, thereby presenting a promising avenue for the development of new porous materials with applications in catalysis, separation, and storage technologies (Shimizu, Hughes, Smith, Samuel, & Ciurtin-Smith, 2005).
Metal-to-Ligand Charge Transfer
Another significant area of application involves the coordination compounds where bis-phenanthroline compounds, akin to bis-urea derivatives, exhibit metal-to-ligand charge transfer (MLCT) excited states. These states have practical implications in photophysical and photochemical applications, including light-emitting devices, sensors, and photovoltaic cells. Scaltrito et al. (2000) detailed the properties of Cu(I) complexes with bis-phenanthroline ligands, demonstrating their long-lived excited states and potential for quenching in the presence of Lewis bases, suggesting avenues for the design of new materials for energy conversion and electronic applications (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).
Drug Design
In the pharmaceutical field, ureas, including structures similar to 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea, are integral in drug design due to their unique hydrogen bonding capabilities. These properties make them crucial for modulating drug-target interactions, leading to advancements in the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. Jagtap et al. (2017) highlighted the broad range of bioactivities facilitated by urea derivatives, underscoring their importance in medicinal chemistry for targeting various biological molecules such as kinases, proteases, and epigenetic enzymes (Jagtap, Kondekar, Sadani, & Chern, 2017).
Hydrogen Storage
Additionally, urea has been explored as a potential hydrogen carrier for fuel cells, providing a sustainable and long-term energy supply. Rollinson et al. (2011) assessed the suitability of urea as a hydrogen source, highlighting its advantages such as non-toxicity, stability, and ease of transport and storage. This review suggests urea's potential role in addressing future sustainable hydrogen supply challenges, given its abundant production and the established infrastructure for its manufacture (Rollinson, Jones, Dupont, & Twigg, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F12N2O/c18-14(19,20)7-1-8(15(21,22)23)4-11(3-7)30-13(32)31-12-5-9(16(24,25)26)2-10(6-12)17(27,28)29/h1-6H,(H2,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCOMBKZFUMALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333044 | |
| Record name | 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis[3,5-bis(trifluoromethyl)phenyl]urea | |
CAS RN |
3824-74-6 | |
| Record name | 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



